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bacteriophage T4 gene 11 protein - 147258-50-2

bacteriophage T4 gene 11 protein

Catalog Number: EVT-1518665
CAS Number: 147258-50-2
Molecular Formula: C3HN3O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bacteriophage T4 was first discovered in the 1940s and has since been a model organism in molecular biology, contributing significantly to our understanding of genetic material and viral mechanisms. It has a double-stranded DNA genome approximately 169 kilobases in length, encoding about 289 proteins, including the gene 11 product . The classification of T4 as a member of Myoviridae is due to its contractile tail structure, which allows it to inject its genetic material into host cells effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of bacteriophage T4 gene 11 protein involves several steps that include transcription from the viral genome and translation into protein. The gene is expressed in E. coli using various cloning techniques, often involving plasmids that contain T4 genetic sequences.

Technical Steps:

  1. Cloning: The gene is amplified using polymerase chain reaction techniques and cloned into an expression vector.
  2. Transformation: The vector is introduced into E. coli cells for expression.
  3. Induction: Protein expression is typically induced using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The protein is purified using affinity chromatography methods, often employing tags like His-tags for ease of purification.
Molecular Structure Analysis

Structure and Data

The structure of the bacteriophage T4 gene 11 protein has been elucidated through X-ray crystallography and cryo-electron microscopy techniques. This protein forms part of the baseplate wedge, which is critical for connecting short tail fibers to the baseplate structure .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving bacteriophage T4 gene 11 protein occur during its assembly into the phage structure. These reactions are primarily non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic effects that stabilize the protein within the larger baseplate complex.

  • Key Reactions:
    • Interaction with other baseplate proteins such as gp10 and gp12.
    • Formation of complexes necessary for tail fiber attachment.
Mechanism of Action

Process and Data

The mechanism of action for bacteriophage T4 gene 11 protein involves its role in mediating attachment to host bacteria. Upon contact with E. coli, the phage utilizes its tail fibers to recognize specific receptors on the bacterial surface. The baseplate, comprising proteins including gp11, then undergoes conformational changes that facilitate penetration of the bacterial cell wall.

  • Process Overview:
    • Recognition of host receptors by tail fibers.
    • Conformational change in baseplate upon attachment.
    • Injection of viral DNA into the host cell cytoplasm.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The bacteriophage T4 gene 11 protein exhibits several notable physical and chemical properties:

These properties are crucial for understanding how this protein functions within the context of phage assembly and infection.

Applications

Scientific Uses

Bacteriophage T4 gene 11 protein has several applications in scientific research:

  • Model System for Viral Studies: It serves as a model for studying viral assembly mechanisms and host interactions.
  • Biotechnology Applications: Research on bacteriophages has implications for developing phage therapy as an alternative to antibiotics.
  • Vaccine Development: The structural characteristics of T4 proteins are being explored for use in vaccine platforms due to their ability to elicit robust immune responses when presented as antigens .
Structural Characterization of gp11

Crystal Structure Determination via X-ray Crystallography

The atomic-resolution structure of bacteriophage T4 gp11 was determined using multi-wavelength anomalous dispersion (MAD) phasing with selenomethionine-substituted protein. Initial phases were resolved at 2.5 Å resolution, followed by iterative model building and refinement to achieve a final structure at 2.0 Å resolution [3] [5]. The crystallographic analysis revealed that gp11 forms a stable homotrimeric complex in its biologically active state, consistent with its role in the phage baseplate. The asymmetric unit contained one monomer, with the trimer generated by crystallographic symmetry. Data collection statistics included an Rmerge of 0.078 and completeness >90% at the highest resolution shell, enabling accurate tracing of 208 out of 218 residues per monomer (residues Ser12-Ala219) [5]. Disordered regions at the N-terminus (residues 1–11) were functionally implicated in gp10 interactions (Table 1).

Table 1: Crystallographic Data for gp11 Structure Determination

ParameterValue
Resolution2.0 Å
Space GroupP32
Rmerge0.078 (highest resolution shell)
Completeness>90%
Modeled Residues208/218 (Ser12-Ala219)
Disordered RegionsN-terminal residues 1–11
TechniqueMAD phasing with SeMet

Domain Architecture: N-terminal Coiled-Coil, Middle Finger, and C-terminal Beta-Annulus Domains

Gp11 exhibits a modular architecture organized into three distinct domains per monomer (Figure 1):

  • N-terminal Domain (residues 12–64): Forms a parallel α-helical coiled-coil structure stabilized by hydrophobic interactions between helices of adjacent subunits. This domain is critical for initiating trimer assembly and serves as a scaffold for the middle and C-terminal domains [5] [2].
  • Middle Finger Domain (residues 65–150): Projects radially outward from the coiled coil and adopts a β-rich "finger-like" fold. This domain contains conserved electropositive surfaces proposed to interact with the short tail fibers (gp12) [3] [5].
  • C-terminal Beta-Annulus (residues 151–219): Features a β-barrel-like structure where strands from all three monomers intertwine to form a continuous 12-stranded β-sheet. This domain seals the trimer interface and confers exceptional stability to the complex [5] [6].

Table 2: Domain Organization of gp11

DomainResiduesStructural FeaturesFunctional Role
N-terminal12–64Parallel α-helical coiled-coilTrimer nucleation and stability
Middle Finger65–150β-hairpins and loopsgp12 (short tail fiber) binding
C-terminal Beta-Annulus151–219Interlocked 12-stranded β-sheetTrimer stabilization and baseplate anchoring

Trimerization Mechanisms and Beta-Annulus Role

Trimerization is driven by synergistic interactions across all three domains:

  • Coiled-Coil Nucleation: The N-terminal helices associate into a parallel triple helix with a hydrophobic core comprising residues Leu23, Val27, and Leu31. Deletion studies show that removing residues 1–17 preserves trimerization and function, whereas deletions beyond residue 18 disrupt oligomerization [2] [5].
  • Beta-Annulus Stabilization: The C-terminal domain contributes the most extensive interface, burying >1,800 Ų of surface area per monomer. Key residues include Phe185 and Tyr189, which form π-stacking interactions across subunits, and hydrogen bonds between Thr178 and Asn172 of adjacent chains. Mutations in this domain prevent gp11 incorporation into the baseplate [5] [6].
  • Thermodynamic Stability: The combined interactions confer a melting temperature (Tm) >70°C to the trimer. The β-annulus is indispensable, as its deletion reduces the complex to monomers even with an intact coiled-coil domain [2].

Table 3: Key Interactions in gp11 Trimerization

DomainInteraction TypeKey ResiduesBuried Surface Area (Ų)
N-terminalHydrophobic coreLeu23, Val27, Leu31~600
Middle DomainPolar networksAsp98, Arg102, Glu105~400
Beta-Annulusπ-stacking & H-bondsPhe185, Tyr189, Thr178>1,800

Comparative Structural Analysis with gp9 and gp10

Gp11 exhibits both similarities and key distinctions relative to other baseplate proteins:

  • Gp9 (Long Tail Fiber Connector): Like gp11, gp9 forms a homotrimer with a C-terminal β-annulus. However, gp9 lacks the N-terminal coiled coil and instead uses an N-terminal β-barrel for attachment to the baseplate periphery. Functionally, gp9 acts as a trigger for infection initiation, while gp11 anchors the short tail fibers [5] [8].
  • Gp10 (Wedge Protein): The C-terminal domain of gp10 (residues 397–602) shares a β-propeller fold with gp11’s finger domain, despite <10% sequence identity. Both domains bind chaperones (gp57A for gp10; gp38 for gp11). However, gp10 functions as a lever during baseplate restructuring, while gp11 serves as a static adapter [6] [8].
  • Evolutionary Context: Structural homology suggests gp9, gp10, and gp11 diverged from a common ancestor specializing in trimeric host attachment. Gp11’s unique coiled coil and β-annulus represent adaptations for rigid anchoring of the short tail fibers [6] [8].

Table 4: Structural and Functional Comparison of Baseplate Proteins

Featuregp11gp9gp10 (C-terminal)
Oligomeric StateHomotrimerHomotrimerHomotrimer
Key DomainsCoiled-coil, β-annulusβ-barrel, β-annulusβ-propeller
Baseplate PositionWedge peripheryVertex of star-shaped baseplateWedge core
Binding Partnergp12 (short tail fibers)gp34 (long tail fibers)gp7/gp8 (wedge assembly)
Functional RoleShort tail fiber attachmentInfection triggerConformational lever

Properties

CAS Number

147258-50-2

Product Name

bacteriophage T4 gene 11 protein

Molecular Formula

C3HN3O5

Synonyms

bacteriophage T4 gene 11 protein

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